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Cat. No.: B3025835 Get Quote

Disclaimer: Initial searches for "Bilaid C peptide" did not yield specific results. The following

guide provides a comprehensive pharmacological profile of the well-researched C-peptide

(connecting peptide), a biologically active peptide cleaved from proinsulin. This document is

structured to meet the user's request for an in-depth technical guide, assuming "C-peptide" is

the intended subject of inquiry.

Introduction
For many years, C-peptide was considered a biologically inert byproduct of insulin synthesis.[1]

It is a 31-amino-acid polypeptide that connects insulin's A-chain to its B-chain within the

proinsulin molecule.[2] Proinsulin is processed in the Golgi apparatus of pancreatic beta cells,

where it is cleaved into insulin and C-peptide.[3] Both are stored in secretory granules and

released in equimolar amounts into the portal circulation.[2][3] Unlike insulin, C-peptide

undergoes minimal hepatic clearance and has a longer half-life of about 30-35 minutes, making

it a reliable marker of endogenous insulin secretion.[3][4]

Emerging evidence has redefined C-peptide as a biologically active hormone with significant

physiological effects, particularly in the context of diabetes and its complications.[5][6] It has

been shown to exert protective effects on various cell types, including neuronal, endothelial,

and renal tubular cells.[2] This whitepaper provides a detailed overview of the pharmacological

profile of native C-peptide, summarizing quantitative data, detailing experimental protocols, and

visualizing key cellular pathways for researchers, scientists, and drug development

professionals.
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Pharmacodynamics and Cellular Effects
C-peptide's biological activity is initiated by its binding to a specific receptor on the cell surface,

which is likely a G-protein-coupled receptor (GPCR).[2] This interaction, observed at nanomolar

concentrations, triggers a cascade of intracellular signaling events. The peptide has

demonstrated a range of anti-inflammatory, cytoprotective, anti-apoptotic, and vasodilatory

effects.[3][5]

Key cellular effects include:

Enzyme Activation: C-peptide stimulates the activity of crucial enzymes such as Na+/K+-

ATPase and endothelial nitric oxide synthase (eNOS), which are often impaired in diabetic

conditions.[2][5]

Anti-inflammatory Action: It can inhibit inflammatory pathways by downregulating NF-κB and

consequently decreasing the expression of high glucose-induced adhesion molecules like

ICAM, VCAM, and P-selectin.[3]

Anti-Apoptotic and Cytoprotective Effects: C-peptide inhibits the formation of reactive oxygen

species (ROS) by inhibiting NAD(P)H oxidase.[3][7] This action prevents ROS-mediated

apoptosis by inhibiting transglutaminase 2 and caspase 3 activation, while enhancing the

anti-apoptotic protein BCL-2.[3]

Microcirculation Improvement: In patients with type 1 diabetes, C-peptide administration has

been shown to increase capillary blood cell velocity, suggesting a redistribution of

microvascular blood flow.[8]

Signaling Pathways
C-peptide binding to its putative GPCR activates several Ca2+-dependent intracellular

signaling pathways.[2] These pathways involve key kinases such as MAPKs (ERK1/2),

Phospholipase Cγ (PLCγ), and Protein Kinase C (PKC), leading to the modulation of various

transcription factors and cellular functions.[2][5] For instance, C-peptide has been shown to

stimulate the proliferation of kidney proximal tubular cells by increasing the activity of ERK and

PI3K.[5]
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Caption: C-peptide signaling cascade via a G-protein coupled receptor.
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Quantitative Data Summary
The following tables summarize key quantitative data related to C-peptide levels and its

observed effects from various studies.

Table 1: C-peptide Concentration Reference Ranges

Parameter Value (nmol/L) Value (ng/mL) Source(s)

Normal Fasting
Range

0.26 - 0.62 0.78 - 1.89 [9]

Normal Postprandial 1.0 - 3.0 ~3.0 - 9.0 [4]

1-hr Post Glucose

Load
N/A 5.0 - 12.0 [9]

Associated with T1DM < 0.2 < 0.6 [3][4]

Meaningful β-cell

Reserve
> 0.2 > 0.6 [9][10]

| Ultrasensitive Assay LoD | 0.0015 | ~0.0045 |[4] |

Table 2: Pharmacological Effects of C-peptide Administration

Study
Population

Intervention
Parameter
Measured

Baseline
Value

Post-
infusion
Value

Source(s)

IDDM
Patients

8
pmol/kg/mi
n IV
infusion

Plasma C-
peptide

< 0.15
nmol/L

2.3 ± 0.2
nmol/L

[8]

IDDM

Patients

8

pmol/kg/min

IV infusion

Capillary

Blood

Velocity

147 ± 3.6

µm/s

167 ± 3.7

µm/s
[8]
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| Healthy Subjects | N/A | Capillary Blood Velocity | 162 ± 4.2 µm/s | No significant change |[8] |

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of C-peptide's pharmacological

profile.

Protocol for C-peptide Level Assessment in Humans
The measurement of C-peptide is used to assess endogenous insulin secretory capacity.[10]

Patient Preparation: For fasting measurements, the patient should fast for 8-10 hours.[3] For

stimulated tests, specific protocols are followed.

Sample Collection:

Blood: Collect blood in an EDTA or serum separator tube. Maintain a cold chain to prevent

peptide degradation. Plasma in EDTA tubes is stable for up to 24 hours at room

temperature.[1]

Urine: For urinary C-peptide, collect the sample in a boric acid-containing tube to ensure

stability.[1]

Stimulation Tests:

Mixed Meal Tolerance Test (MMTT): After a baseline blood draw, the patient consumes a

standardized mixed meal. Blood is sampled at regular intervals, typically at 90 or 120

minutes, to measure peak C-peptide response.[10]

Glucagon Stimulation Test (GST): Following a baseline blood draw, 1.0 mg of glucagon is

administered intravenously. Blood for C-peptide measurement is collected 6 minutes post-

injection.[3][10]

Oral Glucose Tolerance Test (OGTT): A baseline sample is taken, followed by the

ingestion of a 75g glucose solution. Blood is drawn at 30, 60, 90, and 120 minutes.[3]

Assay: C-peptide levels are quantified using a validated immunoassay, with modern

ultrasensitive assays capable of detecting levels as low as 1.5 pmol/L.[4][11]
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Caption: Workflow for clinical assessment of C-peptide levels.

Protocol for Studying C-peptide Effects in an Animal
Model
Streptozotocin (STZ)-induced diabetes in rodents is a common model to investigate the

therapeutic potential of C-peptide.[6][12]

Animal Acclimatization: Male Wistar rats or BALB/c mice are acclimatized to laboratory

conditions.[6][12]

Diabetes Induction: A single intraperitoneal injection of STZ is administered to induce

selective destruction of pancreatic β-cells. Control animals receive a vehicle injection.[12]

Group Allocation: Animals are typically divided into four groups: (1) Healthy Control, (2)

Diabetic Control (STZ), (3) Diabetic + Insulin, and (4) Diabetic + C-peptide.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b3025835?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/32529526/
https://www.researchgate.net/figure/Experimental-protocol-The-entire-experiment-was-divided-into-three-stages-of-research_fig3_356639449
https://pubmed.ncbi.nlm.nih.gov/32529526/
https://www.researchgate.net/figure/Experimental-protocol-The-entire-experiment-was-divided-into-three-stages-of-research_fig3_356639449
https://www.researchgate.net/figure/Experimental-protocol-The-entire-experiment-was-divided-into-three-stages-of-research_fig3_356639449
https://pubmed.ncbi.nlm.nih.gov/32529526/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment: C-peptide and/or insulin are administered for a predefined period (e.g., 21 days)

via subcutaneous injections or osmotic pumps.[12]

Monitoring and Analysis:

Regularly monitor body weight, blood glucose, and C-peptide levels.[12]

At the end of the study, collect blood to assess serum biomarkers for organ function (e.g.,

liver enzymes).[6]

Harvest organs (e.g., liver, kidneys, nerves) for histopathological examination and

immunohistochemical analysis (e.g., for TNF-α).[6]

Measure oxidative stress markers and gene expression of relevant targets (e.g., iNOS,

TGF-β1) in tissue homogenates.[6]
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Caption: Experimental workflow for a preclinical C-peptide study.
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Conclusion
The evidence strongly indicates that C-peptide is not an inert molecule but a biologically active

peptide with a distinct pharmacological profile. Its ability to modulate cellular signaling

pathways, improve microcirculation, and exert protective effects against inflammation and

apoptosis highlights its therapeutic potential, particularly for mitigating the chronic

complications of type 1 diabetes.[5] Standardized protocols for its measurement are well-

established, providing reliable tools for both clinical diagnostics and research. Further

investigation into its receptor and downstream mechanisms will be critical for the development

of C-peptide-based therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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